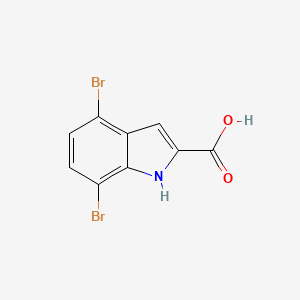

4,7-Dibromo-1H-indole-2-carboxylic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

4,7-dibromo-1H-indole-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5Br2NO2/c10-5-1-2-6(11)8-4(5)3-7(12-8)9(13)14/h1-3,12H,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKSGZFBPVWXKDA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C(=C1Br)C=C(N2)C(=O)O)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5Br2NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401281546 | |

| Record name | 4,7-Dibromo-1H-indole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401281546 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

318.95 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

383132-19-2 | |

| Record name | 4,7-Dibromo-1H-indole-2-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=383132-19-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,7-Dibromo-1H-indole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401281546 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 4,7 Dibromo 1h Indole 2 Carboxylic Acid and Its Precursors

Regioselective Bromination Protocols for Indole-2-carboxylic Acid Derivatives

Achieving the desired 4,7-dibromo substitution pattern on a pre-formed indole-2-carboxylic acid core requires precise control over bromination reactions. The inherent reactivity of the indole (B1671886) ring can lead to a mixture of products if not properly managed.

Direct Halogenation Strategies

Direct bromination of indole-2-carboxylic acid with molecular bromine (Br₂) is complicated by the high reactivity of the indole nucleus. Electrophilic substitution on the indole ring typically occurs at the C3 position, followed by the C5 and other positions. The electron-withdrawing nature of the 2-carboxylic acid group deactivates the C2 and C3 positions to some extent, which can allow for substitution on the benzene (B151609) ring portion of the molecule. However, achieving selective bromination at the C4 and C7 positions simultaneously is challenging and often results in a mixture of mono-, di-, and polybrominated isomers.

The Hell-Volhard-Zelinskii (HVZ) reaction, a classic method for the α-bromination of carboxylic acids using Br₂ and a phosphorus catalyst (like PBr₃), is not suitable for brominating the indole ring itself but rather the α-carbon of the carboxylic acid, which is not the desired outcome here. pressbooks.publibretexts.org Therefore, direct bromination of the indole ring requires careful optimization of reaction conditions, such as solvent, temperature, and the use of protecting groups, to favor the formation of the 4,7-dibromo product. Often, a stepwise approach is necessary to achieve the desired regioselectivity.

N-Bromosuccinimide (NBS)-Mediated Bromination

N-Bromosuccinimide (NBS) is a versatile reagent for the bromination of indoles and can offer improved regioselectivity compared to molecular bromine. organic-chemistry.org The outcome of NBS bromination can be directed by the reaction conditions, which can favor either a free-radical or an electrophilic pathway. acs.orgmanac-inc.co.jp For the bromination of the indole nucleus, electrophilic conditions are employed.

The regioselectivity of NBS bromination on the indole ring is influenced by the substituents present. acs.org To achieve the 4,7-dibromo substitution pattern on indole-2-carboxylic acid, a multi-step process is often necessary. For example, a directing group could be installed on the indole nitrogen to sterically hinder certain positions and electronically favor others. Subsequently, a stepwise bromination using NBS could be performed. A computational study on 4-substituted indazoles has shown that NBS can be used for regioselective C7 bromination, suggesting that similar selectivity could be achieved on the indole scaffold with appropriate C4-substitution. rsc.org

The general procedure for NBS bromination involves treating the indole-2-carboxylic acid derivative with NBS in a suitable solvent, such as N,N-dimethylformamide (DMF) or a chlorinated solvent. The reaction temperature is typically kept low to control the reactivity and improve selectivity.

| Reagent | Conditions | Position(s) Brominated | Reference |

| NBS | Electrophilic | C7 (on 4-substituted indazoles) | rsc.org |

| NBS | Radical/Electrophilic | Variable (depends on substrate and conditions) | acs.org |

Cyclization-Based Approaches to the 4,7-Dibromoindole Core

An alternative to brominating a pre-existing indole is to construct the indole ring from precursors that already contain the desired bromine atoms. This approach often provides better control over the final substitution pattern.

Adaptations of Fischer Indole Synthesis

The Fischer indole synthesis is a robust and widely used method for preparing indoles from the reaction of a phenylhydrazine with an aldehyde or ketone under acidic conditions. wikipedia.orgjk-sci.comsharif.edursc.org To synthesize 4,7-Dibromo-1H-indole-2-carboxylic acid, a suitable starting material would be 2,5-dibromophenylhydrazine, which can be condensed with pyruvic acid. alfa-chemistry.com

The reaction proceeds in two main stages: the formation of a phenylhydrazone intermediate, followed by an acid-catalyzed intramolecular cyclization with the elimination of ammonia. wikipedia.orgorganic-chemistry.org A variety of Brønsted and Lewis acids can be used to catalyze the cyclization step. wikipedia.org

Reaction Scheme:

Hydrazone Formation: 2,5-Dibromophenylhydrazine reacts with pyruvic acid to form the corresponding phenylhydrazone.

Cyclization: The phenylhydrazone, in the presence of an acid catalyst (e.g., polyphosphoric acid or a mixture of acetic acid and sulfuric acid), undergoes a wikipedia.orgwikipedia.org-sigmatropic rearrangement followed by cyclization and elimination of ammonia to yield this compound. alfa-chemistry.comdatapdf.com

This method is highly effective as the positions of the bromine atoms are determined by the starting phenylhydrazine, thus ensuring the correct regiochemistry in the final product. thermofisher.com

| Starting Materials | Catalyst | Product | Reference |

| 2,5-Dibromophenylhydrazine, Pyruvic acid | H⁺ (e.g., PPA, H₂SO₄) | This compound | wikipedia.orgalfa-chemistry.com |

Cadogan Synthesis Methodologies

The Cadogan-Sundberg indole synthesis provides a pathway to indoles through the reductive cyclization of o-nitrostyrenes using trivalent phosphorus reagents, such as triethyl phosphite. wikipedia.orgsynarchive.com To apply this method for the synthesis of the 4,7-dibromoindole core, a suitably substituted o-nitrostyrene precursor is required.

The synthesis would begin with a starting material like 1,3-dibromobenzene. A plausible synthetic sequence is as follows:

Nitration: Nitration of 1,3-dibromobenzene would yield 2,4-dibromonitrobenzene and 2,6-dibromonitrobenzene. A subsequent nitration could potentially lead to a precursor for 2,5-dibromonitrobenzene, although regioselectivity is a challenge. A more direct route might involve starting with an aniline that can be diazotized and substituted to generate the desired 2,5-dibromonitrobenzene.

Styrene Formation: The resulting 2,5-dibromo-nitroaromatic compound would then be converted into an o-nitrostyrene derivative. For instance, a Wittig or Horner-Wadsworth-Emmons reaction on an aldehyde derived from the nitroaromatic compound could introduce the necessary vinyl group.

Reductive Cyclization: The o-nitrostyrene derivative is then treated with triethyl phosphite. The reaction proceeds through the deoxygenation of the nitro group to a nitroso and then a nitrene intermediate, which subsequently cyclizes onto the vinyl group to form the indole ring. wikipedia.orgbohrium.comresearchgate.net

This method offers a convergent approach to the indole nucleus, with the substitution pattern being established early in the synthetic sequence.

| Precursor | Reagent | Key Intermediate | Reference |

| Substituted o-Nitrostyrene | P(OEt)₃ | Nitrene | wikipedia.orgbohrium.com |

Palladium-Catalyzed Annulation and Cyclization Routes

Modern synthetic chemistry offers several palladium-catalyzed methods for the construction of indole rings, which can be adapted for the synthesis of 4,7-dibromoindoles by selecting appropriately substituted starting materials.

Larock Indole Synthesis: This method involves the palladium-catalyzed reaction of an o-haloaniline with a disubstituted alkyne. wikipedia.orgsynarchive.com To synthesize a 4,7-dibromoindole derivative, one could start with an aniline containing bromine atoms at the 3 and 6 positions and an iodine at the 2-position (relative to the amino group). This o-iodoaniline would then be coupled with an alkyne that can provide the C2 and C3 of the indole ring. For instance, reaction with an alkyne bearing a carboxylate equivalent at one terminus would lead to the desired indole-2-carboxylic acid derivative after cyclization. The reaction is known for its high regioselectivity. rsc.orgub.edunih.gov

Hegedus Indole Synthesis: This synthesis involves the palladium(II)-mediated oxidative cyclization of o-alkenylanilines. wikipedia.orgyoutube.comresearchgate.net A potential precursor for 4,7-dibromoindole would be a 2,5-dibromo-N-alkenylaniline. The palladium catalyst facilitates the cyclization of the alkene onto the aromatic ring, followed by oxidation to form the indole.

These palladium-catalyzed methods are powerful due to their tolerance of a wide range of functional groups and their often mild reaction conditions. They provide a strategic advantage in that the complex indole core is assembled from simpler, readily available, and appropriately halogenated precursors. nih.govsantaisci.comnih.govmdpi.comorganic-chemistry.org

| Method | Key Precursors | Catalyst System | Reference |

| Larock Synthesis | o-Iodoaniline derivative, Alkyne | Pd(OAc)₂, Base, Ligand | wikipedia.orgub.edu |

| Hegedus Synthesis | o-Alkenylaniline derivative | Pd(II) salt | wikipedia.orgyoutube.com |

Development of Novel and Sustainable Synthetic Pathways

Recent advancements in synthetic organic chemistry have focused on developing more sustainable and efficient processes. Microwave-assisted synthesis and flow chemistry are two such technologies that offer substantial benefits over traditional batch methods for the synthesis of indole derivatives. nih.gov

Microwave-assisted organic synthesis (MAOS) utilizes microwave radiation to heat reactions, often resulting in dramatic reductions in reaction times, increased product yields, and improved purity profiles. nih.gov This technology is particularly effective for heterocyclic synthesis, including the formation of the indole nucleus through reactions like the Fischer, Madelung, and Bischler-Mohlau syntheses. nih.gov

For the synthesis of indole-2-carboxylic acids, microwave irradiation can significantly accelerate key steps. An improved procedure for synthesizing indole-2-carboxylic acid esters involves the condensation of 2-halo aryl aldehydes or ketones with ethyl isocyanoacetate using an ionic liquid under controlled microwave irradiation. scielo.brresearchgate.net This approach offers advantages such as high yields, short reaction times, and mild conditions. scielo.brresearchgate.net While this specific method has not been reported for the 4,7-dibromo analog, its principles are directly applicable. The rapid, localized heating provided by microwaves can enhance the rate of cyclization and reduce the formation of side products. researchgate.net

A comparative study on the Hemetsberger–Knittel reaction to produce indole-2-carboxylates demonstrated that microwave irradiation (200 °C, 10 min) provided higher yields and shorter reaction times compared to conventional batch heating (140 °C, 2 h). nih.gov

| Entry | Reactant 1 | Reactant 2 | Conditions | Time | Yield | Reference |

| 1 | 2-Bromo benzaldehyde | Ethyl isocyanoacetate | [bmim]OH, CuI, Microwave (100W, 50°C) | 10 min | 88% | scielo.brresearchgate.net |

| 2 | 2-Bromo-5-chloro benzaldehyde | Ethyl isocyanoacetate | [bmim]OH, CuI, Microwave (100W, 50°C) | 10 min | 91% | scielo.brresearchgate.net |

| 3 | 2-Bromo-4-methyl acetophenone | Ethyl isocyanoacetate | [bmim]OH, CuI, Microwave (100W, 50°C) | 10 min | 86% | scielo.brresearchgate.net |

This interactive table showcases the efficiency of microwave-assisted synthesis for various substituted indole-2-carboxylic acid esters, a method adaptable for the synthesis of this compound.

Flow chemistry, where reactions are performed in a continuously flowing stream through a reactor, has emerged as a powerful tool for chemical synthesis. acs.org It offers numerous advantages over batch processing, including enhanced heat and mass transfer, precise control over reaction parameters (temperature, pressure, and residence time), improved safety for handling hazardous intermediates, and straightforward scalability. researchgate.net

The synthesis of the indole ring is well-suited to flow chemistry. nih.gov For example, the Fischer indole synthesis, a classical method, has been successfully adapted to continuous flow systems. By pumping a mixture of a phenylhydrazine and a ketone or aldehyde through a heated coil reactor, indoles can be produced in high yields with significantly reduced reaction times. nih.gov One study demonstrated the synthesis of an indole in 96% yield with a residence time of approximately 3 minutes, achieving a productivity of 25 g·h⁻¹. nih.gov

Applying this to this compound would likely involve a multi-step flow process. The key advantages would be:

Safety: Bromination reactions can be highly exothermic. Flow reactors with their high surface-area-to-volume ratio allow for efficient heat dissipation, preventing thermal runaways.

Efficiency: The residence times for reactions like cyclization can be reduced from hours in batch to minutes in flow. nih.gov

Scalability: Increasing production is achieved by running the system for a longer duration or by "scaling out" (using multiple reactors in parallel), avoiding the challenges of re-optimizing reactions for larger batch reactors. researchgate.net

| Parameter | Conventional Batch Synthesis (Fischer Indole) | Continuous Flow Synthesis (Fischer Indole) |

| Reaction Time | Hours (e.g., 2 h) | Minutes (e.g., ~3 min) |

| Temperature | Typically reflux temperature of solvent (e.g., 140 °C) | Can be superheated safely (e.g., 200 °C) |

| Yield | Variable, often moderate | Often higher (e.g., 96%) |

| Scalability | Complex, requires re-optimization | Simple, run longer or in parallel |

| Safety | Risk of thermal runaway with exothermic steps | Excellent temperature control, enhanced safety |

This interactive table compares conventional batch synthesis with continuous flow processes for indole formation, illustrating the potential benefits for producing this compound.

The integration of these advanced methodologies holds significant promise for the efficient, safe, and sustainable production of this compound and its derivatives, facilitating further research and development in medicinal and materials chemistry.

Exploration of Reactivity and Functionalization of 4,7 Dibromo 1h Indole 2 Carboxylic Acid

Cross-Coupling Reactions at C4 and C7 Bromine Centers

The presence of bromine atoms on the benzene (B151609) portion of the indole (B1671886) ring at positions C4 and C7 makes 4,7-dibromo-1H-indole-2-carboxylic acid an ideal substrate for various palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Cross-Coupling and its Derivatives

The Suzuki-Miyaura coupling is one of the most efficient methods for creating C(sp²)–C(sp²) bonds, pairing organoboron compounds with organic halides. nih.govlibretexts.org This reaction is valued for its mild conditions, tolerance of various functional groups, and the commercial availability and stability of boronic acids. nih.gov In the context of di- or polyhalogenated heterocycles, achieving site-selectivity is a key challenge. rsc.org The relative reactivity of the halide positions often dictates the outcome. nih.gov For substrates like 4,7-dibromoindoles, the reaction can be directed to selectively substitute one or both bromine atoms.

For instance, studies on similar dihaloheterocycles have shown that the reaction can be controlled. nih.govrsc.org In a related study on 4-substituted-1H-indazoles, a regioselective bromination at the C7 position was followed by a successful Suzuki-Miyaura coupling with various aryl boronic acids. nih.gov This process yielded C7-arylated products in moderate to excellent yields, demonstrating the feasibility of selective functionalization. nih.gov The reaction conditions are critical and are typically optimized by screening different palladium catalysts, ligands, bases, and solvents. nih.govnih.gov

Table 1: Representative Conditions for Suzuki-Miyaura Coupling on Bromo-indoles/indazoles

| Catalyst/Ligand | Base | Solvent | Temperature (°C) | Coupling Partner | Reference |

|---|---|---|---|---|---|

| Pd(OAc)₂ / XPhos | K₃PO₄ | Dioxane/H₂O | 60-100 | Arylboronic acids | nih.gov |

| Pd(PPh₃)₄ | Cs₂CO₃ | Toluene | RT-100 | Phenylboronic acid | libretexts.org |

This table presents generalized conditions from studies on similar substrates. Specific conditions for this compound would require experimental optimization.

Sonogashira Cross-Coupling for Alkynylation

The Sonogashira reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, typically using a palladium catalyst and a copper(I) co-catalyst. wikipedia.orglibretexts.org This reaction is instrumental in synthesizing conjugated enynes and arylalkynes under mild conditions. wikipedia.orglibretexts.org Copper-free Sonogashira protocols have also been developed to avoid issues like the homocoupling of alkynes. nih.gov

The alkynylation of the indole core, particularly at the C4 and C7 positions, can be achieved through Sonogashira coupling. Research on related bromo-indoles demonstrates that these positions are reactive towards such transformations. nih.govnih.gov For example, a copper-free Sonogashira coupling of 4-bromo-1H-indole has been reported to proceed with an 87% yield. nih.gov The regioselectivity in di-substituted systems often favors the more reactive halide position. libretexts.org

Table 2: Conditions for Sonogashira Coupling on Bromo-indoles

| Catalyst | Co-catalyst | Base | Solvent | Temperature (°C) | Alkyne | Reference |

|---|---|---|---|---|---|---|

| [DTBNpP]Pd(crotyl)Cl | None | TMP | DMSO | 60 | Phenylacetylene | nih.gov |

| Pd(PPh₃)₂Cl₂ | CuI | Amine Base | Various | RT-High | Terminal Alkynes | libretexts.orgorganic-chemistry.org |

This table illustrates typical conditions. The specific application to this compound may require adjustments.

Buchwald-Hartwig Amination Analogues

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds from aryl halides and amines. wikipedia.org This reaction has become a vital tool in organic synthesis due to its broad substrate scope and functional group tolerance, largely replacing harsher traditional methods. wikipedia.orgacsgcipr.org The catalytic cycle involves oxidative addition, amine coordination and deprotonation, and reductive elimination. wikipedia.org

The application of Buchwald-Hartwig amination to this compound would allow for the introduction of a wide variety of primary and secondary amines at the C4 and C7 positions. The choice of palladium precursor, phosphine (B1218219) ligand, and base is crucial for a successful transformation and can be tailored to the specific amine and substrate. organic-chemistry.orglibretexts.org For instance, ligands like XPhos have shown high activity and stability in the amination of various aryl halides. nih.gov

Negishi and Stille Coupling Applications

The Negishi and Stille reactions are other powerful palladium-catalyzed cross-coupling methods for forming carbon-carbon bonds. The Negishi coupling utilizes organozinc reagents, while the Stille coupling employs organotin reagents. libretexts.orgorgsyn.org Both reactions offer pathways to functionalize the C4 and C7 positions of the indole ring.

Negishi coupling is known for its high yields and mild reaction conditions. orgsyn.org Stille coupling, while effective, raises concerns due to the toxicity of organotin compounds. orgsyn.org These methods have been used to prepare a variety of substituted heterocycles, including bithiazoles, by regioselective cross-coupling reactions on dihalo-precursors. researchgate.net The choice between these methods often depends on the availability of the organometallic reagent and the desired functional group tolerance.

Transformations of the Carboxylic Acid Moiety at C2

The carboxylic acid group at the C2 position is a key functional handle for derivatization, allowing for the synthesis of esters, amides, and other related compounds. These transformations are fundamental in modifying the molecule's properties for various applications.

Esterification and Amidation for Derivative Synthesis

Esterification: The conversion of the C2-carboxylic acid to an ester is a common and important transformation. The Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst, is a classic method. masterorganicchemistry.commasterorganicchemistry.com This is an equilibrium-driven process, often using the alcohol as the solvent to push the reaction towards the ester product. masterorganicchemistry.com Alternatively, coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP) can facilitate esterification under milder conditions, which is particularly useful for sterically hindered or sensitive substrates. organic-chemistry.org Microwave-assisted synthesis in ionic liquids has also been reported as an efficient method for preparing indole-2-carboxylic acid esters. researchgate.net

Amidation: The synthesis of amides from the C2-carboxylic acid is another crucial derivatization. This is typically achieved by first activating the carboxylic acid, for example, by converting it to an acyl chloride or by using a peptide coupling reagent. nih.gov Common coupling reagents include 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) often used in conjunction with an additive like hydroxybenzotriazole (B1436442) (HOBt) or 1,1'-carbonyldiimidazole (B1668759) (CDI). nih.gov These reagents react with the carboxylic acid to form a highly reactive intermediate that readily reacts with a primary or secondary amine to form the corresponding amide in high yield. nih.gov

Table 3: Common Reagents for Esterification and Amidation of Indole-2-Carboxylic Acids

| Transformation | Reagents | Conditions | Typical Yield | Reference |

|---|---|---|---|---|

| Esterification | Alcohol, H₂SO₄ (cat.) | Reflux | Variable | masterorganicchemistry.commasterorganicchemistry.com |

| Esterification | Alcohol, DCC, DMAP (cat.) | CH₂Cl₂, 0°C to RT | Good to High | organic-chemistry.org |

| Amidation | Amine, EDC·HCl, HOBt, DIPEA | DMF or CH₂Cl₂ | High | nih.gov |

This table provides a summary of common methods. Specific yields and conditions depend on the substrates used.

Mechanistic Studies of Decarboxylation Reactions

The decarboxylation of indole-2-carboxylic acids is a synthetically useful transformation, providing access to indoles that are unsubstituted at the C2 position. This reaction can proceed through several mechanisms, the prevalence of which is often dictated by the reaction conditions.

Under acidic conditions, particularly with heating, β-keto acids and related compounds readily undergo decarboxylation. organicchemistrytutor.com The mechanism for indole-2-carboxylic acids in acidic media is thought to involve protonation of the indole ring, which facilitates the cleavage of the carbon-carbon bond at the C2 position, leading to the release of carbon dioxide and the formation of the corresponding indole. organicchemistrytutor.commasterorganicchemistry.com Experimental evidence, such as kinetic isotope effects and activation parameters, for the decarboxylation of related pyrrole-2-carboxylic acids supports a hydrolytic mechanism. researchgate.net

In basic media, decarboxylation can also occur, initiated by the deprotonation of the carboxylic acid to form a carboxylate anion. organicchemistrytutor.com The subsequent loss of CO2 generates a carbanion at the C2 position. The stability of this carbanion is crucial for the reaction to proceed. organicchemistrytutor.com For indole-2-carboxylic acids, the resulting C2-anion is stabilized by the adjacent nitrogen atom and the aromatic system.

Furthermore, metal-catalyzed decarboxylation, particularly with copper, has emerged as a powerful method. organic-chemistry.org The mechanism is believed to involve the formation of a copper carboxylate species, followed by decarboxylation to generate an organocopper intermediate. This intermediate can then participate in various coupling reactions. organic-chemistry.org For instance, in the presence of aryl halides, a decarboxylative N-arylation can occur, proceeding through a sequence of anion exchange, oxidative addition, and reductive elimination to furnish N-aryl indoles. organic-chemistry.org

Derivatization to Ketones, Aldehydes, and Alcohols

The carboxylic acid moiety of this compound serves as a versatile handle for the synthesis of other important functional groups, including ketones, aldehydes, and alcohols.

Ketones: The conversion of the carboxylic acid to a ketone can be achieved through various methods. One common approach involves the reaction of the corresponding acid chloride or an activated ester with an organometallic reagent, such as an organocuprate or an organolithium reagent. Careful control of the reaction conditions is necessary to prevent over-addition to the resulting ketone.

Aldehydes: The reduction of a carboxylic acid to an aldehyde is a challenging transformation as aldehydes are generally more reactive than carboxylic acids towards reducing agents. chemistrysteps.com However, specialized reagents and methods have been developed to achieve this conversion. One strategy involves the initial conversion of the carboxylic acid to a more reactive derivative, such as an acid chloride or a Weinreb amide, which can then be selectively reduced to the aldehyde using a mild reducing agent like lithium tri-tert-butoxyaluminum hydride. Alternatively, certain enzymatic methods utilizing carboxylic acid reductases (CARs) can directly convert carboxylic acids to aldehydes. mdpi.com These enzymes catalyze the reduction in a controlled manner, preventing over-reduction to the alcohol. mdpi.com

Alcohols: The reduction of the carboxylic acid group to a primary alcohol is a more straightforward transformation. Strong reducing agents like lithium aluminum hydride (LiAlH4) are highly effective for this purpose. chemistrysteps.comchemguide.co.uk The reaction typically proceeds in an ethereal solvent, followed by an acidic workup to protonate the resulting alkoxide. chemguide.co.uklibretexts.org Borane (BH3) complexes are also efficient reagents for the reduction of carboxylic acids to alcohols and can sometimes offer better chemoselectivity. chemistrysteps.comorganic-chemistry.org

A summary of derivatization reactions is presented in the table below.

| Target Functional Group | General Method | Reagents |

| Ketone | Reaction with organometallic reagents | Organocuprates, Organolithium reagents |

| Aldehyde | Reduction of activated derivatives | LiAl(OtBu)₃H, DIBAL-H |

| Aldehyde | Enzymatic reduction | Carboxylic Acid Reductases (CARs) |

| Alcohol | Reduction | LiAlH₄, BH₃·THF |

Electrophilic and Nucleophilic Substitution Reactions on the Indole Nucleus

The dibrominated indole core provides a platform for further functionalization through substitution reactions, allowing for the introduction of a wide range of substituents at specific positions.

Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic and heteroaromatic rings. baranlab.orgwikipedia.orgorganic-chemistry.org This strategy relies on the presence of a directing metalation group (DMG), which is a Lewis basic moiety that coordinates to an organolithium reagent, directing deprotonation to the adjacent ortho position. baranlab.org In the context of 4,7-dibromo-1H-indole, the indole nitrogen, after suitable protection, can act as a DMG.

For C3 functionalization, direct lithiation of N-protected indoles typically occurs at the C2 position. However, if the C2 position is blocked, as in this compound (after conversion of the carboxylic acid), lithiation can be directed to the C3 position. chemrxiv.orgrsc.org

Functionalization at the C5 and C6 positions of the indole nucleus is more challenging due to the lower reactivity of the benzenoid ring compared to the pyrrole (B145914) ring. nih.gov However, DoM strategies can be employed here as well. For instance, a directing group at the N1 position can direct lithiation to the C7 position. To achieve C5 or C6 functionalization via DoM, a directing group would need to be installed at a position that favors deprotonation at the desired site. Alternatively, halogen-metal exchange of the bromine atoms at C4 and C7 could provide access to lithiated species at these positions, which could then potentially undergo rearrangement or be used in subsequent reactions. However, direct deprotonation at C5 or C6 is less common. Recent developments have shown that C6 functionalization of 2,3-disubstituted indoles can be achieved using Brønsted acid catalysis. rsc.orgfrontiersin.orgnih.gov

Nitration: The introduction of a nitro group onto the indole nucleus is a key transformation for the synthesis of various biologically active compounds. The regioselectivity of nitration is highly dependent on the reaction conditions and the substituents already present on the indole ring. For this compound, nitration would be expected to occur on the benzene ring, likely at the C5 or C6 position, influenced by the directing effects of the existing bromine atoms and the pyrrole ring.

Formylation: The introduction of a formyl group (an aldehyde) is another important functionalization reaction. The Vilsmeier-Haack reaction is a classic method for the formylation of electron-rich heterocycles like indoles, typically occurring at the C3 position. For this compound, formylation would likely target the C3 position, provided it is accessible. If the C2 and C3 positions are substituted, formylation of the benzene ring might be possible under more forcing conditions.

N-Functionalization and Protecting Group Strategies for the Indole Nitrogen

The indole nitrogen plays a crucial role in the reactivity of the heterocycle and is often a site for functionalization or protection during synthetic sequences.

N-Alkylation: The alkylation of the indole nitrogen can be readily achieved by treating the N-deprotonated indole with an alkyl halide or another suitable alkylating agent. The indole nitrogen is first deprotonated using a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) to form the corresponding indolide anion, which then acts as a nucleophile.

N-Arylation: The N-arylation of indoles, leading to the formation of N-arylindoles, is a significant transformation due to the biological importance of this structural motif. nih.gov Classic methods like the Ullmann condensation and the Buchwald-Hartwig amination are commonly employed. nih.gov More recently, copper-catalyzed decarboxylative N-arylation of indole-2-carboxylic acids with aryl halides has been developed as an efficient method. organic-chemistry.org This reaction proceeds through a copper-catalyzed cycle and tolerates a range of functional groups on the aryl halide. organic-chemistry.org

A summary of N-functionalization reactions is presented in the table below.

| Reaction | General Method | Typical Reagents |

| N-Alkylation | Nucleophilic substitution | Alkyl halide, NaH or K₂CO₃ |

| N-Arylation | Buchwald-Hartwig amination | Aryl halide, Pd catalyst, ligand, base |

| N-Arylation | Ullmann condensation | Aryl halide, Cu catalyst, base |

| N-Arylation | Decarboxylative Coupling | Aryl halide, Cu₂O, K₃PO₄ |

Amidation and Sulfonamidation of the Indole Nitrogen

The functionalization of the indole nitrogen in this compound through amidation and sulfonamidation reactions represents a significant synthetic challenge. The inherent low nucleophilicity of the indole nitrogen is further diminished by the strong electron-withdrawing effects of the two bromine atoms at the C4 and C7 positions, as well as the carboxylic acid group at the C2 position. These substituents deactivate the indole ring, making direct N-acylation or N-sulfonylation reactions difficult to achieve under standard conditions.

Research on the direct N-functionalization of such heavily substituted and electron-deficient indole systems is limited. However, insights can be drawn from studies on the N-acylation and N-sulfonylation of other indole derivatives, keeping in mind that the reactivity of this compound is expected to be considerably lower.

Amidation of the Indole Nitrogen

The introduction of an amide functionality onto the indole nitrogen, known as N-amidation or N-acylation, is a valuable transformation in organic synthesis. For less deactivated indoles, various methods have been developed. These typically involve the use of strong bases to deprotonate the indole N-H, followed by reaction with an acylating agent.

One potential, though likely challenging, approach for the N-amidation of this compound could involve the use of highly reactive acylating agents in the presence of a strong base. For instance, a method employing thioesters as the acyl source and cesium carbonate (Cs₂CO₃) as the base has been reported for the chemoselective N-acylation of various indoles. mdpi.comresearchgate.net This reaction is typically carried out at elevated temperatures, for example in xylene at 140 °C. researchgate.net The general reaction is depicted in the table below.

Table 1: Potential Conditions for N-Amidation of Indole Derivatives

| Acylating Agent | Base | Solvent | Temperature (°C) | Remarks |

| Thioester | Cs₂CO₃ | Xylene | 140 | Effective for a range of indoles, but untested on highly deactivated substrates like this compound. mdpi.comresearchgate.net |

| Aldehydes | NHC catalyst/DBU | DCM | Room Temp | An oxidative carbene-catalyzed method has been shown to be effective for various indoles and other aza-heterocycles. rsc.org |

It is important to note that the presence of the free carboxylic acid group in the target molecule could interfere with the basic conditions required for these reactions, potentially leading to undesired side reactions or the need for a protection-deprotection strategy.

Sulfonamidation of the Indole Nitrogen

The synthesis of N-sulfonylindoles, or sulfonamides of the indole nitrogen, is another important functionalization. These derivatives are of interest in medicinal chemistry and materials science. Similar to N-amidation, N-sulfonamidation of the highly electron-deficient this compound is anticipated to be a difficult transformation.

General methods for the N-sulfonylation of indoles often involve the reaction of the indole with a sulfonyl chloride in the presence of a base. However, for electron-deficient indoles, these reactions can be sluggish and may require harsh conditions. Radical-mediated pathways have also been explored for the functionalization of N-sulfonylindoles, though these typically involve reactions at other positions of the indole ring rather than the initial N-sulfonylation itself. beilstein-journals.org

A study on the electrochemical sulfonylation of indoles has been reported, which allows for the direct synthesis of indole sulfonic esters. acs.org This method utilizes inorganic sulfites as the SO₂ source in an electrochemical cell. While this particular study focused on C3-sulfonylation, it highlights the use of electrochemical methods to achieve transformations that may be challenging under conventional thermal conditions. The applicability of such a method to the N-sulfonylation of this compound would require significant investigation.

Table 2: Potential Reagents for N-Sulfonamidation of Indoles

| Sulfonylating Agent | Base/Catalyst | Solvent | Remarks |

| Sulfonyl Chloride | Strong Base (e.g., NaH) | Aprotic (e.g., DMF, THF) | Standard method for less deactivated indoles; likely to be challenging for the target compound. |

| Sulfonylhydrazides | I₂ (catalytic) | - | A metal-free method for the sulfenylation of indoles, which proceeds via a different mechanism but highlights alternative reagents for sulfur-functionalization. researchgate.net |

Applications of 4,7 Dibromo 1h Indole 2 Carboxylic Acid and Its Derivatives in Advanced Materials and Organic Synthesis

Building Blocks for Organic Electronic Materials

The strategic placement of bromine atoms on the 4,7-Dibromo-1H-indole-2-carboxylic acid scaffold makes it an ideal candidate for metal-catalyzed cross-coupling reactions. These reactions are fundamental in synthesizing the extended π-conjugated systems that are the cornerstone of organic electronic materials. The indole (B1671886) nucleus itself possesses favorable electronic properties, and by using this dibrominated intermediate, it can be incorporated into polymers and small molecules designed for electronic applications.

Organic semiconductors are the active components in a range of electronic devices. Their performance is intrinsically linked to the molecular structure of the organic materials used. Dibrominated aromatic compounds are crucial precursors for these materials, as the bromine atoms serve as handles for carbon-carbon bond formation through reactions like the Suzuki-Miyaura or Stille cross-coupling. researchgate.net

Derivatives of this compound can be used to synthesize donor-acceptor (D-A) type organic semiconductors. The electron-rich indole core can act as the donor unit, while the bromine atoms allow for the introduction of various electron-accepting aryl groups. This modular approach enables the fine-tuning of the material's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which is critical for efficient charge injection and transport in semiconductor devices. The carboxylic acid group can be further modified, for instance, into an ester or amide, to influence solubility, morphology, and intermolecular interactions in the solid state.

Below is a table showing representative conditions for Suzuki-Miyaura cross-coupling reactions, a common method for synthesizing organic semiconductor precursors from bromo-substituted heterocycles. nih.gov

| Catalyst | Ligand | Base | Solvent | Temperature (°C) |

| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 100 |

| Pd₂(dba)₃ | XPhos | K₂CO₃ | Dioxane | 110 |

| Pd(PPh₃)₄ | PPh₃ | Cs₂CO₃ | DMF | 120 |

| PdCl₂(dppf) | dppf | Na₂CO₃ | 1,2-Dimethoxyethane | 80 |

This table presents generalized conditions for Suzuki-Miyaura reactions involving aryl bromides. Specific conditions for this compound derivatives may vary.

Conjugated polymers are characterized by a backbone of alternating single and double bonds, which allows for the delocalization of π-electrons and imparts semiconductor properties. The synthesis of these polymers often relies on the step-growth polymerization of di-functionalized monomers.

This compound and its derivatives are well-suited as monomers for this purpose. The two bromine atoms at the 4- and 7-positions provide the necessary reaction sites for polymerization via palladium-catalyzed cross-coupling reactions. For example, a Suzuki polycondensation reaction with a diboronic acid or ester comonomer would yield a conjugated polymer incorporating the indole unit directly into the main chain. The properties of the resulting polymer, such as its bandgap, charge carrier mobility, and solubility, can be systematically tuned by selecting different comonomers and by modifying the indole N-H and carboxylic acid groups prior to polymerization.

The materials used in OLEDs and OPVs require specific optoelectronic properties. For instance, host materials in the emissive layer of an OLED need to have a wide bandgap and good charge transport capabilities. Materials for OPVs are typically designed with a donor-acceptor architecture to facilitate charge separation upon light absorption. researchgate.net

Carbazole-based materials, which are known for their wide bandgap and excellent charge-transporting properties, are frequently used in optoelectronic devices. As this compound is a precursor for dibrominated carbazoles, it serves as an entry point to these high-performance materials. researchgate.net Furthermore, the dibromo-indole core can be used to construct D-A-π-A dyes, which are relevant for dye-sensitized solar cells (DSSCs), a type of OPV. In such a molecule, the indole could function as a donor, linked via a π-spacer (introduced through cross-coupling at one of the bromine sites) to an acceptor unit.

Scaffolds for Complex Heterocyclic Architectures

Beyond materials science, the dense functionalization of this compound makes it a powerful scaffold for building complex, multi-cyclic organic molecules. The inherent reactivity of the indole ring, combined with the handles provided by the bromine atoms and the carboxylic acid, allows for the construction of elaborate molecular architectures through various cyclization and annulation strategies.

Carbazoles are a class of nitrogen-containing heterocycles with significant applications in materials science and medicinal chemistry. nih.gov Several synthetic strategies exist to construct the carbazole skeleton from indole precursors. nih.govorganic-chemistry.org For example, a formal [2+2+2] annulation of an indole with a ketone and a nitroolefin can produce highly substituted carbazoles under metal-free conditions. organic-chemistry.org

More directly, derivatives of 4,7-dibromoindole can undergo intramolecular cyclization reactions to form the carbazole core. Palladium-catalyzed intramolecular direct arylation is a powerful method where one of the C-Br bonds is used to form a new ring by coupling with a C-H bond of an appended aryl group. organic-chemistry.org The synthesis of 4,7-dibromo-9H-carbazole itself has been reported, highlighting the direct lineage from dibromo-indoles to functionalized carbazoles that can serve as monomers for organic semiconductors. researchgate.net

The synthesis of pyrroloindoles would involve building a new five-membered ring fused to the indole core. This could potentially be achieved by elaborating the functional groups at the C2 (carboxylic acid) and N1 positions to create a precursor suitable for an intramolecular cyclization reaction.

The table below summarizes common strategies for synthesizing carbazoles from indole precursors.

| Reaction Type | Key Reagents/Catalysts | Description |

| [2+2+2] Annulation | Ketones, Nitroolefins, NH₄I | A metal-free, three-component reaction that builds the carbazole ring onto the indole framework. organic-chemistry.org |

| Diels-Alder Reaction | Indole-based dienes, Dienophiles | A cycloaddition approach to form the six-membered ring of the carbazole system. |

| Pd-catalyzed Annulation | 1,2-Dihaloarenes, Amines | An intermolecular amination followed by an intramolecular direct arylation to form the carbazole ring. organic-chemistry.org |

Macrocycles are large ring structures that are of significant interest in medicinal chemistry and supramolecular chemistry. cam.ac.uk The indole nucleus can be incorporated into macrocyclic frameworks to impart structural rigidity and specific binding properties. The synthesis of such molecules often involves the preparation of a linear precursor containing two reactive termini, followed by an intramolecular cyclization reaction. beilstein-journals.org

This compound is an excellent starting point for such syntheses. The carboxylic acid group can be readily converted into an amide by coupling with an amino-alkene or amino-alkyne. The indole nitrogen can be similarly functionalized. This provides a linear precursor poised for a ring-closing metathesis (RCM) or a cycloaddition reaction to form the macrocycle. beilstein-journals.org The bromine atoms can be retained in the final macrocycle for further diversification or can be used as coupling sites to attach the molecule to other structures. The synthesis of diindole-based hybrid macrocycles has been achieved through strategies involving Fischer indolization followed by bis-N-allylation and RCM. beilstein-journals.org

Bridged systems containing the indole core can also be envisioned. The rigid structure of the dibrominated indole provides a stable platform upon which bridges can be constructed, for example, by linking the 4- and 7-positions with a suitable chain via double cross-coupling reactions.

Precursors for Ligands and Organocatalysts in Catalysis

The derivatization of this compound can lead to the synthesis of novel ligands for metal-catalyzed reactions and purely organic catalysts. The indole scaffold is a common motif in ligands due to its electronic properties and ability to coordinate with a wide range of metal centers.

The carboxylic acid group at the 2-position serves as a key handle for modification. For instance, it can be converted into an ester or an amide, allowing for the introduction of various coordinating groups. The bromine atoms at the 4 and 7 positions offer sites for further functionalization through cross-coupling reactions, such as Suzuki or Buchwald-Hartwig reactions, enabling the attachment of additional coordinating moieties or bulky groups that can influence the steric and electronic environment of a metal catalyst.

Table 1: Potential Ligand and Organocatalyst Scaffolds from this compound

| Derivative Type | Synthetic Modification | Potential Catalytic Application |

| Bidentate N,O-Ligands | Amidation of the carboxylic acid with amino alcohols. | Asymmetric transfer hydrogenation, hydrosilylation. |

| Pincer Ligands | Functionalization at the 4 and 7 positions via cross-coupling to introduce donor atoms (e.g., phosphines, amines). | Dehydrogenation reactions, C-H activation. |

| Chiral Organocatalysts | Amidation with chiral amines or amino acids. | Asymmetric Michael additions, aldol reactions. |

| N-Heterocyclic Carbene (NHC) Precursors | N-alkylation followed by cyclization strategies. | Olefin metathesis, cross-coupling reactions. |

Detailed research into analogous indole-2-carboxylic acid derivatives has shown their successful application in forming catalytically active metal complexes. For example, ligands derived from indole-2-carboxylic acid have been used to create ruthenium and gold catalysts for the addition of carboxylic acids to alkynes. While direct studies on this compound are not prevalent, the fundamental reactivity of the core structure suggests its high potential in these areas.

Probes for Mechanistic Elucidation in Complex Organic Transformations

The strategic placement of bromine atoms in this compound and its derivatives makes them valuable tools for studying the mechanisms of complex organic reactions. The bromine atoms can serve as heavy-atom labels in X-ray crystallography, aiding in the determination of the three-dimensional structure of reaction intermediates or catalyst-substrate complexes.

Furthermore, the bromine substituents can influence the electronic properties of the indole ring, and by comparing the reactivity of the dibrominated compound with its non-brominated or mono-brominated analogs, a Hammett-type analysis can be performed to probe the electronic demands of a reaction's transition state. This can provide crucial insights into whether a reaction proceeds via a cationic, anionic, or radical intermediate.

The distinct isotopic signature of bromine can also be exploited in mass spectrometry-based mechanistic studies to track the fate of the indole-containing fragment throughout a reaction sequence.

Table 2: Potential Mechanistic Studies Utilizing this compound Derivatives

| Mechanistic Question | Role of the Dibromoindole Derivative | Analytical Technique |

| Elucidation of transition state structure | Serve as a heavy-atom labeled substrate or ligand. | X-ray Crystallography |

| Determination of electronic effects | Act as a substrate with altered electron density. | Kinetic Studies, Hammett Analysis |

| Tracking of reaction intermediates | Provide a unique mass signature. | Mass Spectrometry, Isotope Labeling Studies |

| Probing halogen bonding interactions | The bromine atoms can act as halogen bond donors. | NMR Spectroscopy, Computational Modeling |

While direct mechanistic studies employing this compound are not extensively documented, the principles of using halogenated organic molecules as mechanistic probes are well-established. The unique substitution pattern of this compound offers a valuable, yet underexplored, platform for such investigations.

Computational and Theoretical Investigations of 4,7 Dibromo 1h Indole 2 Carboxylic Acid

Electronic Structure Elucidation using Density Functional Theory (DFT)

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. wisc.edu It is used to determine optimized geometries, energies, and other electronic properties by modeling the electron density of a system. nih.gov For the analyses discussed below, computational studies on analogous compounds have often employed the B3LYP functional with a basis set such as 6-311++G(d,p), which provides a reliable level of theory for organic molecules. nih.govresearchgate.net

The first step in a computational study is to determine the most stable three-dimensional arrangement of atoms in the molecule, a process known as geometry optimization. researchgate.net This procedure calculates the forces on each atom and adjusts their positions until a minimum energy structure is found.

For 4,7-Dibromo-1H-indole-2-carboxylic acid, the optimization process would reveal the precise bond lengths, bond angles, and dihedral angles of its most stable conformer. The indole (B1671886) core is inherently planar, and the carboxylic acid group's orientation relative to this ring system is a key conformational feature. While specific experimental or calculated geometric parameters for this compound are not available in the cited literature, the optimized parameters of the parent indole-2-carboxylic acid (ID2CA) serve as an excellent reference. researchgate.net The introduction of two bulky bromine atoms at the C4 and C7 positions of the benzene (B151609) portion of the indole ring is expected to induce some geometric distortions due to steric hindrance and electronic effects (electron withdrawal). These changes would likely manifest as slight elongations of the C-Br bonds and minor adjustments in the adjacent C-C bond lengths and angles within the benzene ring.

Below is a table of representative optimized geometrical parameters for the parent compound, indole-2-carboxylic acid, calculated at the B3LYP/6-311++G(d,p) level of theory, which provides a baseline for understanding the core scaffold. researchgate.net

Table 1: Exemplary Optimized Geometrical Parameters for Indole-2-Carboxylic Acid (ID2CA) as a Reference Data sourced from a computational study on indole-2-carboxylic acid. researchgate.net

| Parameter | Bond | Bond Length (Å) | Parameter | Angle | Bond Angle (°) |

|---|---|---|---|---|---|

| Bond Length | C-C (ring) | 1.376 - 1.460 | Bond Angle | C-C-C | 106 - 133 |

| Bond Length | C-N | ~1.37 | Bond Angle | O-C-O | ~121.5 |

| Bond Length | C=O | ~1.21 | Bond Angle | C-O-H | ~107 |

| Bond Length | C-O | ~1.35 |

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing chemical reactivity and electronic properties. researchgate.netossila.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. ossila.com The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's kinetic stability, chemical reactivity, and optical properties. A smaller gap generally implies higher reactivity and easier electronic excitation. wikipedia.org

For this compound, a DFT calculation would provide the energies of these frontier orbitals and visualize their spatial distribution. In the parent indole-2-carboxylic acid, the HOMO is typically distributed across the indole ring system, while the LUMO is often localized on the carboxylic acid group and the adjacent pyrrole (B145914) ring, indicating these are the primary sites for electron donation and acceptance, respectively. researchgate.net

Table 2: Exemplary Frontier Molecular Orbital Energies for Indole-2-Carboxylic Acid (ID2CA) as a Reference Data sourced from a computational study on indole-2-carboxylic acid in the gas phase. researchgate.net

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | -6.45 |

| LUMO Energy | -1.52 |

| HOMO-LUMO Gap (ΔE) | 4.93 |

Reactivity Analysis through Quantum Chemical Descriptors

Beyond FMO analysis, a deeper understanding of a molecule's reactivity can be gained from various quantum chemical descriptors. These tools map out the electronic landscape of the molecule, highlighting regions prone to specific types of chemical interactions.

The Molecular Electrostatic Potential (MEP) surface is a visual tool used to predict the reactive sites of a molecule for electrophilic and nucleophilic attack. It maps the electrostatic potential onto the electron density surface. researchgate.net Different colors represent different potential values:

Red/Yellow: Regions of negative potential, rich in electrons, indicating sites for electrophilic attack.

Blue: Regions of positive potential, electron-poor, indicating sites for nucleophilic attack.

Green: Regions of neutral potential.

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. It examines charge transfer between filled "donor" NBOs and empty "acceptor" NBOs, quantifying the stabilization energy associated with these interactions. ijrar.orgnih.gov

Electronegativity (χ): The ability to attract electrons.

Chemical Hardness (η): Resistance to change in electron distribution.

Chemical Softness (S): The reciprocal of hardness, indicating high reactivity.

Electrophilicity Index (ω): A measure of the ability to act as an electrophile.

Local reactivity descriptors, such as Fukui functions , pinpoint specific atomic sites within the molecule that are most susceptible to nucleophilic (f+), electrophilic (f-), or radical (f0) attack. researchgate.net The dual descriptor (Δf(r)) further refines this by unambiguously identifying sites for nucleophilic (Δf(r) > 0) versus electrophilic (Δf(r) < 0) attack. researchgate.net

Table 3: Exemplary Global Reactivity Descriptors for Indole-2-Carboxylic Acid (ID2CA) as a Reference Values are conceptually derived from the FMO energies of a reference compound. researchgate.net

| Descriptor | Formula | Exemplary Value (eV) |

|---|---|---|

| Electronegativity (χ) | -(EHOMO+ELUMO)/2 | 3.985 |

| Chemical Hardness (η) | (ELUMO-EHOMO)/2 | 2.465 |

| Chemical Softness (S) | 1/η | 0.406 |

| Electrophilicity Index (ω) | χ2/2η | 3.22 |

Mechanistic Pathway Elucidation of Functionalization Reactions through Computational Modeling

Currently, there is a lack of specific computational studies in publicly accessible literature that elucidate the mechanistic pathways of functionalization reactions for this compound. Such investigations would typically employ methods like Density Functional Theory (DFT) to map the potential energy surfaces of reaction pathways. This would involve identifying transition states, intermediates, and calculating activation energies for reactions such as Suzuki-Miyaura cross-coupling, Buchwald-Hartwig amination, or other C-H functionalization at various positions on the indole ring. These theoretical studies are crucial for optimizing reaction conditions, predicting regioselectivity, and designing novel synthetic routes. Future computational work in this area would significantly enhance the synthetic utility of this and related halogenated indole scaffolds.

Prediction of Spectroscopic Parameters for Advanced Structural and Electronic Characterization

Computational methods are instrumental in predicting spectroscopic parameters, which aids in the structural confirmation and understanding of the electronic nature of molecules. Theoretical calculations, particularly using DFT and Time-Dependent DFT (TD-DFT), can forecast spectroscopic signatures.

For the related isomer, 5,7-dibromo-2-carboxy-indole, theoretical UV-Vis spectra have been calculated. These calculations, performed in a methanol (B129727) solvent environment using the Conductor-like Polarizable Continuum Model (C-PCM), predicted a maximum absorption wavelength (λmax) at 317.03 nm. This theoretical value shows good agreement with the experimentally observed λmax of 311 nm, validating the computational approach.

Similarly, vibrational frequencies can be computed to interpret infrared (IR) and Raman spectra. For 5,7-dibromo-2-carboxy-indole, key vibrational modes have been calculated and assigned to specific molecular motions. For instance, the distinctive O-H stretching of the carboxylic acid group was theoretically predicted at 3748 cm⁻¹, while the N-H stretch of the indole ring was calculated to be 3639 cm⁻¹. These computational predictions are vital for the precise assignment of experimental vibrational bands.

Table 1: Comparison of Theoretical and Experimental Spectroscopic Data for 5,7-dibromo-2-carboxy-indole

| Spectroscopic Parameter | Computational Method | Predicted Value | Experimental Value |

|---|---|---|---|

| UV-Vis (λmax) | TD-DFT/B3LYP/6-311++G(d,p) with C-PCM (Methanol) | 317.03 nm | 311 nm |

| FT-IR (O-H stretch) | B3LYP/6-311++G(d,p) | 3748 cm⁻¹ | Not reported |

| FT-IR (N-H stretch) | B3LYP/6-311++G(d,p) | 3639 cm⁻¹ | Not reported |

| ¹H NMR (N-H proton) | GIAO method | 11.91 ppm | 11.97 ppm |

| ¹³C NMR (Carboxylic C) | GIAO method | 164.2 ppm | 163.6 ppm |

Note: The data presented is for the constitutional isomer 5,7-dibromo-2-carboxy-indole, as specific computational data for this compound is not available.

Investigation of Non-linear Optical (NLO) Properties

Non-linear optical (NLO) materials are of great interest for applications in optoelectronics and photonics. Computational chemistry serves as a primary tool for the prediction and understanding of the NLO properties of molecules. The key parameters determining a molecule's NLO response are the first-order hyperpolarizability (β₀) and the dipole moment (μ).

For the related compound 5,7-dibromo-2-carboxy-indole, DFT calculations have been employed to determine these properties. The computed first-order hyperpolarizability (β₀) for this molecule is 2.564 x 10⁻³⁰ esu, which is approximately seven times greater than that of urea, a standard NLO reference material. This significant value suggests that molecules based on the dibromo-indole-carboxylic acid framework have potential as NLO materials. The large NLO response is attributed to the intramolecular charge transfer characteristics of the molecule.

Table 2: Calculated NLO Properties of 5,7-dibromo-2-carboxy-indole

| Property | Calculated Value |

|---|---|

| Dipole Moment (μ) | 4.41 Debye |

| First-Order Hyperpolarizability (β₀) | 2.564 x 10⁻³⁰ esu |

Note: The data presented is for the constitutional isomer 5,7-dibromo-2-carboxy-indole. These values provide an estimation of the potential NLO properties for related isomers like this compound.

Molecular Dynamics Simulations for Solvent Effects and Conformational Dynamics

There are no specific molecular dynamics (MD) simulation studies reported in the scientific literature for this compound. MD simulations would be a valuable tool to explore the conformational landscape of this molecule, particularly the orientation of the carboxylic acid group relative to the indole ring. Furthermore, these simulations could provide detailed insights into how solvent molecules, especially water or organic solvents, arrange around the solute and influence its dynamics and intermolecular interactions. Such studies would be crucial for understanding its behavior in solution, which is relevant for reaction chemistry, crystallization processes, and biological interactions.

Advanced Spectroscopic and Analytical Characterization Techniques Applied to Mechanistic and Structural Elucidation

High-Resolution Mass Spectrometry for Elucidation of Reaction Intermediates and Products

High-resolution mass spectrometry (HRMS) is a powerful tool for determining the elemental composition of a molecule with high accuracy, which is crucial for identifying unknown reaction products and transient intermediates. In the context of synthesizing or studying the reactivity of 4,7-Dibromo-1H-indole-2-carboxylic acid, HRMS would be employed to confirm the mass of the final product and to identify any byproducts or intermediates.

For instance, in a hypothetical reaction, the expected protonated molecule [M+H]⁺ would have a calculated exact mass. The high resolution of the instrument allows for the differentiation between compounds with the same nominal mass but different elemental compositions.

Table 1: Hypothetical High-Resolution Mass Spectrometry Data

| Ion | Calculated m/z | Observed m/z | Mass Error (ppm) |

|---|---|---|---|

| [C₉H₅Br₂NO₂ + H]⁺ | 319.8763 | Data not available | Data not available |

Note: Specific experimental data for this compound is not currently available in published literature. The table represents theoretical values.

Multi-dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structural and Stereochemical Assignments

Multi-dimensional NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are essential for the unambiguous assignment of proton (¹H) and carbon (¹³C) signals, especially in complex molecules like substituted indoles.

For this compound, ¹H NMR would reveal the chemical shifts and coupling constants of the aromatic protons and the N-H and carboxylic acid protons. The dibromo substitution pattern would significantly influence the chemical shifts of the remaining aromatic protons. 2D NMR experiments would then be used to piece together the molecular structure by identifying correlations between different nuclei.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (in ppm) in DMSO-d₆

| Position | Predicted ¹H Shift | Predicted ¹³C Shift |

|---|---|---|

| 1 (N-H) | ~12.0 | - |

| 3 | ~7.0 | ~105 |

| 5 | ~7.3 | ~125 |

| 6 | ~7.1 | ~122 |

| Carboxyl (C=O) | - | ~163 |

Note: These are predicted values based on general indole (B1671886) chemistry; specific experimental data is not available.

Vibrational Spectroscopy (Fourier Transform Infrared and Raman) for Understanding Bonding, Hydrogen Bonding, and Intermolecular Interactions

Vibrational spectroscopy, including FTIR and Raman, provides valuable information about the functional groups present in a molecule and the nature of intermolecular interactions, such as hydrogen bonding. In the solid state, this compound is expected to form dimers through hydrogen bonding between the carboxylic acid groups. researchgate.net

Key vibrational modes would include the N-H stretch, the broad O-H stretch of the carboxylic acid, the C=O stretch, and various aromatic C-H and C=C stretching and bending vibrations. The positions of these bands would be sensitive to the electronic effects of the bromine substituents and the hydrogen bonding environment.

Table 3: Expected Vibrational Frequencies (in cm⁻¹)

| Vibrational Mode | Expected Frequency Range |

|---|---|

| O-H stretch (carboxylic acid dimer) | 2500-3300 (broad) |

| N-H stretch | 3300-3400 |

| C=O stretch (carboxylic acid dimer) | 1680-1710 |

| Aromatic C=C stretch | 1450-1600 |

Note: The expected frequency ranges are based on typical values for related compounds. researchgate.net Specific experimental spectra for this compound are not publicly available.

X-ray Crystallography for Definitive Solid-State Structural Determination of the Compound and its Key Derivatives

X-ray crystallography provides the most definitive structural information for a crystalline solid, including bond lengths, bond angles, and intermolecular interactions. A single-crystal X-ray diffraction study of this compound would confirm the planar indole ring structure, the positions of the bromine atoms, and the conformation of the carboxylic acid group. It would also reveal the details of the hydrogen bonding network in the crystal lattice.

Table 4: Hypothetical Crystallographic Data

| Parameter | Value |

|---|---|

| Crystal System | Data not available |

| Space Group | Data not available |

| a (Å) | Data not available |

| b (Å) | Data not available |

| c (Å) | Data not available |

| α (°) | Data not available |

| β (°) | Data not available |

| γ (°) | Data not available |

| Volume (ų) | Data not available |

Note: No published crystal structure exists for this compound.

UV-Vis Absorption and Fluorescence Spectroscopy for Electronic Transition Analysis

UV-Vis and fluorescence spectroscopy are used to study the electronic transitions within a molecule. The indole scaffold is known to be chromophoric and fluorescent. The absorption and emission maxima of this compound would be influenced by the heavy atom effect of the bromine substituents and the carboxylic acid group.

These techniques would provide insights into the energy levels of the molecule's electronic states and how they are perturbed by the substituents.

Table 5: Anticipated Photophysical Properties in Methanol (B129727)

| Parameter | Anticipated Value |

|---|---|

| λ_max (Absorption) | ~290-310 nm |

| λ_max (Emission) | ~350-380 nm |

| Molar Absorptivity (ε) | Data not available |

Note: These values are estimations based on the properties of similar indole derivatives. researchgate.net Specific experimental data is not available in the literature.

Future Directions and Emerging Research Avenues for 4,7 Dibromo 1h Indole 2 Carboxylic Acid

Development of Asymmetric Synthetic Routes to Chiral Derivatives

The synthesis of enantiomerically pure molecules is a cornerstone of modern medicinal chemistry and materials science. While methods for constructing the indole (B1671886) core are well-established, the development of asymmetric routes to chiral derivatives of 4,7-Dibromo-1H-indole-2-carboxylic acid represents a significant and valuable challenge. Future research will likely focus on the catalytic asymmetric dearomatization (CADA) of the indole ring system. nih.gov This strategy is particularly attractive as it can generate chiral indolenines or fused indolines, which are prevalent in natural alkaloids and bioactive molecules. nih.gov

Chiral Brønsted acids, such as chiral phosphoric acids, have emerged as powerful organocatalysts for such transformations, enabling the synthesis of complex chiral architectures from simple indole precursors. nih.govnih.gov Research efforts could explore the reaction of this compound derivatives with various electrophiles under the influence of these catalysts. The goal would be to achieve high yields and excellent enantioselectivities, providing access to novel, optically active compounds that are currently inaccessible. The development of such methods would be a powerful tool for creating diverse libraries of chiral indole derivatives for biological screening. nih.gov

| Potential Catalytic Strategy | Catalyst Type | Potential Products | Key Advantages |

| Catalytic Asymmetric Dearomatization (CADA) | Chiral Phosphoric Acid | Chiral Indolenines, Fused Indolines | Access to complex, biologically relevant scaffolds; High enantioselectivity. nih.gov |

| Asymmetric Organocatalysis | Chiral Phosphoric Acid | Chiral bisindole-piperidine-amino acid hybrids | One-step synthesis; High enantiomeric excess (ee). rsc.org |

| Direct Oxidation of Chiral Amide Enolates | 2-Sulfonyloxaziridines | Optically Active α-Hydroxy Carboxylic Acids | Direct route to valuable chiral building blocks. drexel.edu |

Exploration of Photocatalytic and Electrocatalytic Transformations

Modern synthetic chemistry is increasingly turning towards photocatalysis and electrocatalysis for greener, more efficient, and novel transformations. These techniques offer unique reactivity patterns compared to traditional thermal methods. For this compound, both the carboxylic acid group and the carbon-bromine bonds present exciting opportunities for such explorations.

Visible-light photocatalysis could be employed for the decarboxylative functionalization of the C2-carboxylic acid. uni-regensburg.de This process generates a radical intermediate at the C2 position via the traceless extrusion of CO2, which can then participate in various cross-coupling reactions. uni-regensburg.de This approach avoids the use of harsh reagents and provides a mild pathway to C2-functionalized indoles. uni-regensburg.de

Electrocatalysis offers a complementary strategy, particularly for the functionalization of the C-Br bonds. Electrochemical methods can achieve an "umpolung" or polarity inversion of the bromide, effectively transforming it from a nucleophile to an electrophilic bromine source under mild, oxidant-free conditions. mdpi.com This could enable novel C-H functionalization or cross-coupling reactions at the 4 and 7 positions, driven by an electric current instead of chemical oxidants. mdpi.com

Rational Design of Derivatives for Bio-Inspired and Biomimetic Systems

The indole nucleus is a privileged scaffold in medicinal chemistry, appearing in a vast array of pharmacologically active compounds. nih.gov Derivatives of bromo-indole-2-carboxylic acids have been investigated as potential inhibitors of various biological targets, including enzymes like VEGFR-2 tyrosine kinase and HIV-1 integrase. d-nb.infonih.gov

Future work in this area will involve the rational design of this compound derivatives for bio-inspired applications. This involves leveraging the structural features of the molecule to mimic natural ligands or to interact with specific biological macromolecules. For instance, the indole-2-carboxylic acid moiety is known to chelate with metal ions (e.g., Mg2+) in the active sites of enzymes like integrase. nih.gov The bromine atoms at the 4 and 7 positions can be used to introduce further functionalities through cross-coupling reactions, allowing for the fine-tuning of steric and electronic properties to optimize binding affinity and selectivity for a target protein. nih.govmdpi.com Molecular docking studies will be instrumental in guiding the design of these new derivatives to maximize their potential as therapeutic agents. nih.govd-nb.info

Integration with Machine Learning and Artificial Intelligence for Reaction Prediction and Optimization

The complexity of modern chemical synthesis necessitates advanced tools for planning and optimization. Machine learning (ML) and artificial intelligence (AI) are rapidly emerging as transformative technologies in this field. beilstein-journals.org For a molecule like this compound, ML algorithms can be trained on large datasets of chemical reactions to predict the outcomes of novel transformations. beilstein-journals.orgarxiv.org

This approach can significantly accelerate the discovery of new synthetic routes and the optimization of reaction conditions (e.g., catalyst, solvent, temperature). For example, ML models could predict the success rate and potential byproducts of various cross-coupling reactions at the C4 and C7 positions, saving significant experimental time and resources. francis-press.comfrancis-press.com Algorithms like Random Forest have shown promise in predicting the energy barriers and selectivity of C-H activation reactions on indoles, a type of transformation highly relevant to this scaffold. francis-press.comfrancis-press.com By integrating AI, researchers can move from a trial-and-error approach to a more predictive and efficient method of chemical synthesis.

| Machine Learning Application | Relevant Algorithm(s) | Potential Impact on Research |

| Reaction Condition Prediction | Deep Learning, Neural Networks | Suggests optimal catalysts, solvents, and reagents from large databases. beilstein-journals.org |

| C-H Activation Outcome Prediction | Random Forest (RF), K Nearest Neighbor (KNN) | Predicts energy barriers and selectivity for new functionalization reactions. francis-press.comfrancis-press.com |

| General Reaction Prediction | Transformer-based Models (e.g., BART) | Anticipates products for novel reactant combinations, aiding in synthesis planning. arxiv.org |

Synergistic Experimental and Computational Research Programs for Predictive Chemistry

The synergy between experimental synthesis and computational chemistry is a powerful paradigm for modern chemical research. For this compound, computational methods such as Density Functional Theory (DFT) can provide profound insights into its structural and electronic properties. researchgate.net These calculations can predict molecular geometries, vibrational frequencies, and electronic transitions, which can then be validated against experimental spectroscopic data. researchgate.netnih.gov

Such a synergistic approach allows for a deeper understanding of the molecule's reactivity. For example, DFT calculations can elucidate reaction mechanisms, identify transition states, and predict the regioselectivity of electrophilic or nucleophilic attacks. This predictive power can guide experimental efforts, suggesting the most promising reaction pathways and conditions. Molecular docking and molecular dynamics simulations, as part of this integrated approach, can predict how derivatives might bind to biological targets, thereby prioritizing the synthesis of the most promising candidates for drug discovery programs. nih.gov

Advanced Applications in Supramolecular Chemistry and Self-Assembly Processes

Supramolecular chemistry focuses on the design of complex chemical systems held together by non-covalent interactions. researchgate.netnih.gov The ability of molecules to self-assemble into ordered, functional structures is at the heart of this field. researchgate.net The this compound molecule possesses several features that make it an excellent candidate for studies in supramolecular chemistry.